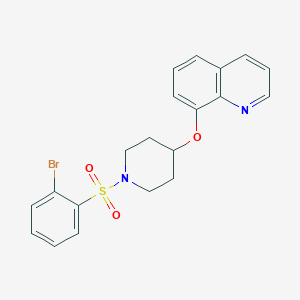

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is complex, with a molecular formula of C20H19BrN2O3S. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving piperidines are diverse and have been the subject of numerous scientific studies . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Quinoline derivatives, including those structurally related to "8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline," have been explored for their synthesis, transformations, and unique chemical properties. For example, studies on the synthesis and transformations of quinoline derivatives have shown their ability to undergo various chemical reactions, leading to a wide range of heterocyclic compounds with potential applications in material science and as intermediates in pharmaceuticals (Kim, Vershinina, & Sharutin, 2020). Additionally, the sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation demonstrates the chemical versatility of quinoline derivatives in organic synthesis (Wu et al., 2013).

Anticancer Research

Quinoline derivatives have shown promising results in anticancer research. For instance, certain indeno[1,2-c]quinoline derivatives exhibited significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Tseng et al., 2010). Another study synthesized 4-aminoquinoline derivatives using a hybrid pharmacophore approach, identifying compounds with potent anticancer activities and selective toxicity towards cancer cells over non-cancerous cells (Solomon et al., 2019).

Antimicrobial and Antiviral Applications

Quinoline derivatives have also been explored for their antimicrobial and antiviral properties. A study on the synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives highlighted their promising antimicrobial activities, including against Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010). Furthermore, quinolines-based inhibitors targeting SARS-CoV-2 3CLpro, RdRp, and Spike-RBD-ACE2 interactions were identified through in silico analysis, suggesting their potential for drug repurposing against COVID-19 (Alexpandi et al., 2020).

Anti-inflammatory Properties

Research into the anti-inflammatory properties of quinoline derivatives has identified several compounds with promising activity. Sulfonamides and sulfonyl ester derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential, demonstrating significant activity and highlighting the versatility of quinoline scaffolds in medicinal chemistry (Bano et al., 2020).

Eigenschaften

IUPAC Name |

8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBAYUWOHLAXIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)

![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)

![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)

![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)